molecular formula C16H25NO4 B1348231 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 66750-10-5

13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B1348231
CAS No.: 66750-10-5
M. Wt: 295.37 g/mol
InChI Key: SGDQOAKAHLFKBV-UHFFFAOYSA-N
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Description

13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Molecular Mechanism

At the molecular level, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the context. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it can accumulate and exert prolonged influence on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it may exhibit toxic effects, such as oxidative stress and apoptosis, due to its strong chelating properties . Threshold effects have been observed, where a specific concentration is required to achieve a noticeable biological effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to metal ion homeostasis . It interacts with enzymes such as metalloproteases and oxidoreductases, influencing their activity and, consequently, the metabolic flux . The compound can also affect the levels of metabolites by altering enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence cellular processes .

Properties

IUPAC Name

13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQOAKAHLFKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216885
Record name 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66750-10-5
Record name N-Phenylaza-15-crown-5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66750-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066750105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Phenylaza-15-crown-5 Ether
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBH748YTP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane interact with metal ions, and what are the downstream effects of this interaction?

A1: this compound, also known as A15C5, functions as a macrocyclic ligand, selectively binding to metal ions. [] This interaction stems from the electron-rich oxygen and nitrogen atoms within the macrocyclic ring, which coordinate with the positively charged metal ions. The binding affinity and selectivity for specific metal ions can be influenced by factors like ring size, the nature of the donor atoms, and the presence of substituents on the phenyl ring.

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